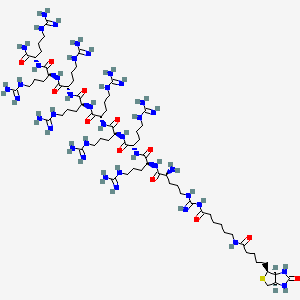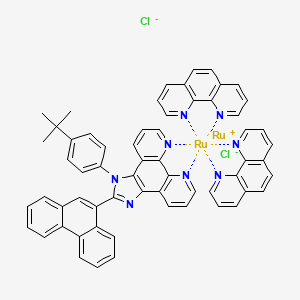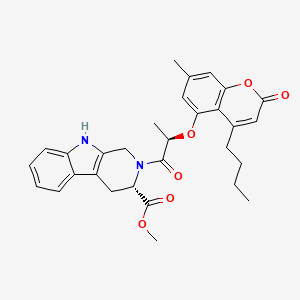
Glycocyamine-15N,13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycocyamine-15N,13C2, also known as guanidinoacetic acid labeled with carbon-13 and nitrogen-15, is a stable isotope-labeled compound. It is a precursor of creatine and can serve as a replacement for dietary arginine. This compound is used in various scientific research applications due to its labeled isotopes, which allow for precise tracking and quantification in metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycocyamine-15N,13C2 can be synthesized by incorporating stable heavy isotopes of carbon and nitrogen into the glycocyamine molecule. One common method involves the reaction of cyanamide with glycine in an aqueous solution. The reaction conditions typically include a controlled temperature and pH to ensure the efficient formation of the labeled compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process may include catalytic oxidation of ethanolamine to glycine, followed by reaction with cyanamide in an aqueous solution .
Analyse Des Réactions Chimiques
Types of Reactions
Glycocyamine-15N,13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form creatine.
Reduction: It can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where the guanidine group is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include creatine from oxidation and various guanidine derivatives from substitution reactions .
Applications De Recherche Scientifique
Glycocyamine-15N,13C2 is widely used in scientific research due to its stable isotopes. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the conversion of glycocyamine to creatine.
Biology: Employed in studies of energy metabolism and amino acid synthesis.
Medicine: Used in research on creatine metabolism and its role in muscle function and neurological health.
Industry: Utilized in the production of labeled compounds for various industrial applications .
Mécanisme D'action
Glycocyamine-15N,13C2 exerts its effects by serving as a precursor to creatine. The conversion involves the enzyme guanidinoacetate N-methyltransferase, which methylates glycocyamine to form creatine. This process is crucial for energy metabolism, particularly in muscle and brain tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Creatine: Directly involved in energy metabolism.
Arginine: Another precursor to creatine and involved in the urea cycle.
Glycine: A simple amino acid that can be converted to glycocyamine.
Uniqueness
Glycocyamine-15N,13C2 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification of metabolic pathways is required .
Propriétés
Formule moléculaire |
C3H7N3O2 |
|---|---|
Poids moléculaire |
120.09 g/mol |
Nom IUPAC |
2-(diaminomethylideneamino)acetic acid |
InChI |
InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1+1,2+1,6+1 |
Clé InChI |
BPMFZUMJYQTVII-LQAOFMTQSA-N |
SMILES isomérique |
[13CH2]([13C](=O)O)[15N]=C(N)N |
SMILES canonique |
C(C(=O)O)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)
![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)




![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)






